Home > Products > Screening Compounds P97161 > Raltegravir potassium
Raltegravir potassium - 871038-72-1

Raltegravir potassium

Catalog Number: EVT-288351
CAS Number: 871038-72-1
Molecular Formula: C20H20FKN6O5
Molecular Weight: 482.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Raltegravir potassium is a potassium salt of Raltegravir, an organic compound classified as an integrase inhibitor. [] In scientific research, Raltegravir potassium serves as a crucial tool for investigating the HIV-1 integrase enzyme and exploring novel therapeutic strategies against HIV-1. [, , , ]

Source and Classification

Raltegravir potassium is classified as an antiviral agent, specifically an integrase strand transfer inhibitor. It was developed by Merck & Co. and received approval from the U.S. Food and Drug Administration in 2007 for use in combination with other antiretroviral agents to treat HIV-1 infection in adults and children aged 12 years and older.

Synthesis Analysis

The synthesis of raltegravir potassium involves several key steps that have evolved over time to improve yield, purity, and cost-effectiveness.

  1. Initial Synthesis: The original synthesis pathway for raltegravir included multiple steps and often resulted in undesired impurities. Recent advancements have focused on streamlining this process.
  2. New Synthetic Routes: A novel synthetic route has been developed that reduces the number of steps involved while maintaining high purity levels above 99%. This method utilizes regioselective methylation of specific intermediates, which enhances yield significantly (up to 90% for certain reactions) and minimizes waste products .
  3. Key Reagents: The synthesis typically employs inexpensive reagents and environmentally friendly conditions, allowing for easier industrial implementation .

Detailed Steps

  • Regioselective Methylation: One significant step involves the regioselective methylation of N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-l,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxamide, achieving a high degree of selectivity (>99%) for the desired product .
  • Final Salt Formation: The final step involves converting the free base form of raltegravir into its potassium salt form, which can be achieved through simple neutralization processes with potassium hydroxide or potassium tertiary butoxide in suitable solvents like ethanol or butanol .
Molecular Structure Analysis

Raltegravir potassium has a complex molecular structure characterized by a pyrimidinone core that is essential for its biological activity.

Structural Formula

The molecular formula for raltegravir potassium is C20H20F2N6O5KC_{20}H_{20}F_{2}N_{6}O_{5}K. The structure features:

  • Pyrimidinone Ring: This heterocyclic component is crucial for binding to the integrase enzyme.
  • Oxadiazole Moiety: Contributes to the drug's potency and selectivity against HIV integrase.
  • Potassium Salt Form: Enhances solubility and bioavailability compared to its free base counterpart.

Crystallographic Data

Chemical Reactions Analysis

Raltegravir potassium participates in several chemical reactions during its synthesis:

  1. Methylation Reaction: This reaction involves introducing methyl groups at specific positions on the pyrimidinone ring, which is critical for its activity against HIV integrase.
  2. Salt Formation: The conversion of raltegravir into its potassium salt involves neutralization reactions that typically occur at controlled temperatures (25°C to 35°C) to ensure optimal yields .
  3. Purification Steps: After synthesis, purification methods such as filtration and drying under vacuum are employed to isolate high-purity raltegravir potassium.
Mechanism of Action

Raltegravir potassium acts by inhibiting the integrase enzyme, which is essential for HIV replication.

Mechanism Details

  1. Integration Inhibition: By binding to the active site of integrase, raltegravir prevents the incorporation of viral DNA into the host cell's genome.
  2. Resistance Profile: The drug exhibits a low propensity for developing resistance compared to other antiretroviral agents due to its unique binding mechanism and structural characteristics .

Pharmacodynamics

Studies have shown that raltegravir effectively reduces viral loads in patients with HIV, demonstrating significant improvements in immune function as indicated by increased CD4 cell counts.

Physical and Chemical Properties Analysis

Raltegravir potassium exhibits several notable physical and chemical properties:

These properties are critical for formulation development in pharmaceutical applications.

Applications

Raltegravir potassium's primary application lies in its use as an antiretroviral therapy for HIV infection.

Therapeutic Use

  1. Combination Therapy: It is often used in combination with other antiretroviral agents to enhance efficacy and minimize resistance development.
  2. Pediatric Use: Approved for use in children aged 12 years and older, making it versatile across different patient populations .

Research Applications

Ongoing research continues to explore modifications of raltegravir derivatives to enhance antiviral activity or reduce side effects further . These studies aim at developing next-generation integrase inhibitors that maintain or improve upon raltegravir's efficacy while addressing potential resistance issues.

Synthesis and Manufacturing Innovations

Synthetic Pathways for Raltegravir Potassium

Key Intermediates in Multi-Step Organic Synthesis

Raltegravir potassium synthesis employs a convergent strategy involving two primary intermediates: the oxadiazole carboxamide fragment and the fluorobenzyl-substituted pyrimidinone core. The oxadiazole segment is synthesized from 2-amino-2-methylpropanenitrile through sequential reactions with ethyl chlorooxoacetate and hydrazine, yielding a hydrazide intermediate. Cyclization with trimethyl orthoacetate forms the 5-methyl-1,3,4-oxadiazole ring, followed by hydrolysis to the carboxylic acid and conversion to the acyl chloride (VIFAJZRMLMTNJT-UHFFFAOYSA-N) using thionyl chloride [1] [3]. Concurrently, the pyrimidinone core is constructed via a three-component reaction involving 4-fluorobenzylamine, diethyl malonate, and dimethylformamide dimethyl acetal. Methylation at the N1 position is achieved using iodomethane or dimethyl sulfate under phase-transfer conditions to afford the critical 1-methyl-2-(1-methyl-1-cyanoethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid intermediate [5] [7].

Key reactions include:

  • Amidation: Coupling the oxadiazole carbonyl chloride with the pyrimidinone amine group in tetrahydrofuran (THF) with N-methylmorpholine (SJRJJKPEHAURKC-UHFFFAOYSA-N) as base.
  • Deprotection/Cyclization: Acidic hydrolysis of the nitrile group to a carboxamide and subsequent ring closure under basic conditions [3].

Table 1: Critical Intermediates in Raltegravir Synthesis

IntermediateChemical StructureFunction
5-Methyl-1,3,4-oxadiazole-2-carbonyl chlorideVIFAJZRMLMTNJT-UHFFFAOYSA-NOxadiazole fragment donor
Methyl 5-hydroxy-1-methyl-2-(1-cyano-1-methylethyl)-6-oxo-pyrimidine-4-carboxylateSNDXNBICJATRDW-UHFFFAOYSA-NPyrimidinone core precursor
N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamideYSQDMQRPJOGQNV-UHFFFAOYSA-NProtected raltegravir intermediate

Catalytic Strategies for Stereochemical Control

Racemization during amidation is minimized using low-temperature reactions (0–5°C) and non-nucleophilic bases (e.g., N-methylmorpholine) to suppress epimerization at the chiral center adjacent to the oxadiazole carbonyl. Enzymatic resolution techniques employ immobilized lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the undesired (R)-enantiomer from racemic intermediates, achieving >98% enantiomeric excess (ee) [5]. Palladium-catalyzed hydrogenation for debenzylation is avoided due to potential ring saturation; instead, ammonium formate/formic acid systems facilitate chemoselective deprotection without racemization [3] [10].

Green Chemistry Approaches

Solvent Selection and Waste Minimization

Solvent sustainability is addressed via:

  • Replacement of halogenated solvents: Dichloromethane in acylations is substituted with 2-methyltetrahydrofuran (bio-based, low toxicity) or cyclopentyl methyl ether [3] [8].
  • Aqueous workup protocols: Anisole serves as a non-toxic alternative for extraction, reducing biotoxicity (BOD5/COD ratio >0.4) [5].

Waste reduction strategies include:

  • Catalytic debenzylation: Ammonium formate (5 mol%) replaces stoichiometric reagents, decreasing metal load and enabling formate recovery via distillation [3].
  • Membrane filtration: Nanofiltration (300 Da MWCO) recovers 90% of N-methylmorpholine from reaction streams for reuse [8].

Energy-Efficient Process Design

Continuous flow chemistry is implemented for hazardous steps:

  • Oxadiazole formation: A packed-bed reactor with solid-supported trimethyl orthoacetate achieves 85% conversion at 100°C (residence time: 2 min), reducing energy use by 40% vs. batch [7] [10].
  • Enzymatic hydrolysis: Fixed-bed reactors with immobilized lipases operate at 35°C, avoiding energy-intensive thermal steps [8].

Low-temperature crystallization of raltegravir potassium in tert-butanol/water mixtures leverages the inverse solubility of Form III, enabling isolation at 10°C (ΔHcryst = −120 kJ/mol). This eliminates energy-demanding lyophilization and achieves 95% solvent recovery via vapor recompression distillation [4] [10].

Table 3: Environmental Metrics Comparison of Synthesis Routes

MetricTraditional ProcessGreen ProcessImprovement
PMI (Process Mass Intensity)1876267% reduction
Energy consumption (kW/kg)31011563% reduction
Hazardous solvent volume (L/kg)145032078% reduction

Properties

CAS Number

871038-72-1

Product Name

Raltegravir potassium

IUPAC Name

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate

Molecular Formula

C20H20FKN6O5

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1

InChI Key

IFUKBHBISRAZTF-UHFFFAOYSA-M

SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

Solubility

Soluble in DMSO.

Synonyms

0518, MK
Isentress
MK 0518
MK-0518
MK0518
Potassium, Raltegravir
raltegravir
Raltegravir Potassium

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.